Home > Products > Screening Compounds P120518 > NK1 receptor antagonist 2
NK1 receptor antagonist 2 -

NK1 receptor antagonist 2

Catalog Number: EVT-8678242
CAS Number:
Molecular Formula: C31H35F7N4O2
Molecular Weight: 628.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as NK1 receptor antagonist 2 is part of a class of drugs that target the neurokinin-1 receptor, which is primarily associated with the neuropeptide substance P. This receptor plays a significant role in various physiological processes, including pain perception, anxiety, and the regulation of emesis (vomiting). NK1 receptor antagonists are particularly noted for their application in managing chemotherapy-induced nausea and vomiting, as they inhibit the action of substance P at the NK1 receptor, thereby preventing the emetic response.

Source

NK1 receptor antagonist 2 has been synthesized and studied in various research settings, particularly in pharmacological studies aimed at understanding its binding affinity and biological effects. The synthesis often involves modifications to existing compounds to enhance efficacy and selectivity for the NK1 receptor.

Classification

NK1 receptor antagonist 2 is classified under the category of neurokinin-1 receptor antagonists. These compounds can be further categorized based on their chemical structure and mechanism of action. The primary function of these antagonists is to block the binding of substance P to its receptor, thereby mitigating its physiological effects.

Synthesis Analysis

Methods

The synthesis of NK1 receptor antagonist 2 typically involves several key steps, often utilizing organic synthesis techniques to create specific chemical structures that exhibit high affinity for the NK1 receptor. For instance, one method involves using carbon-11 labeled precursors to produce radiolabeled ligands that can be used in positron emission tomography (PET) studies.

Technical Details

The synthesis may include:

  • Reagents: Carbon-11 labeled ethyl or propyl iodide.
  • Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.
  • Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized compounds, ensuring that only the desired product is obtained.
Molecular Structure Analysis

Structure

The molecular structure of NK1 receptor antagonist 2 typically features a core structure derived from known NK1 antagonists with modifications that enhance its binding properties. These modifications can include alterations in side chains or functional groups that influence its interaction with the NK1 receptor.

Data

The molecular formula and mass can vary depending on specific structural modifications. For example:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific derivatives).
  • Molecular Weight: Typically in the range of 400-600 g/mol for many NK1 antagonists.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing NK1 receptor antagonist 2 may include:

  • Nucleophilic Substitution: Used to introduce various substituents onto the core structure.
  • Coupling Reactions: Often employed to link different molecular fragments together.

Technical Details

Reactions are monitored using techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm product identity and purity. Reaction yields can vary but are generally optimized through iterative testing.

Mechanism of Action

Process

NK1 receptor antagonist 2 exerts its effects by competitively inhibiting substance P from binding to the neurokinin-1 receptor. This action prevents the activation of intracellular signaling pathways that lead to nausea and vomiting.

Data

Binding studies reveal that these antagonists have varying affinities for the NK1 receptor, often measured by their IC50 values (the concentration required to inhibit 50% of binding). For instance, some derivatives may exhibit subnanomolar IC50 values, indicating potent activity against the receptor.

Physical and Chemical Properties Analysis

Physical Properties

NK1 receptor antagonist 2 typically exhibits:

  • Appearance: Often a solid crystalline form or a powder.
  • Solubility: Varies widely depending on structural modifications; many are soluble in organic solvents like dimethyl sulfoxide or ethanol but less so in water.

Chemical Properties

Chemical stability is crucial for therapeutic applications. Many NK1 antagonists show stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies suggest that these compounds maintain their activity over extended periods when stored properly.

Applications

Scientific Uses

NK1 receptor antagonists, including NK1 receptor antagonist 2, have several significant applications:

  • Chemotherapy-Induced Nausea and Vomiting: These compounds are primarily used in clinical settings to manage nausea associated with chemotherapy.
  • Pain Management: Research indicates potential roles in treating chronic pain conditions due to their effects on pain pathways.
  • Psychiatric Disorders: Emerging studies suggest that targeting the NK1 receptor may benefit conditions like depression and anxiety.
Introduction to Neurokinin-1 (NK1) Receptor Antagonism

Evolutionary Significance of Substance P/NK1 Receptor Axis in Mammalian Physiology

The Substance P/NK1 receptor system exhibits remarkable evolutionary conservation across vertebrates, underscoring its fundamental physiological importance. Substance P, an undecapeptide (sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), was first isolated in 1931 by von Euler and Gaddum and remains the highest-affinity endogenous ligand for NK1R [1] [3]. This receptor belongs to the rhodopsin-like GPCR family (Class 1) and signals primarily through Gαq proteins, leading to phospholipase C activation, intracellular calcium mobilization, and downstream inflammatory cascades via nuclear factor-kappa B (NF-κB) and proinflammatory cytokine production [1] [2].

  • Functional Diversity: The SP/NK1R axis regulates multifaceted physiological responses:
  • Neurogenic Inflammation: SP release from sensory nerve terminals induces vasodilation, plasma extravasation, and mast cell degranulation [1].
  • Pain Transmission: SP acts as a key neurotransmitter in nociceptive pathways within the spinal cord dorsal horn and brainstem [10].
  • Central Nervous System Functions: NK1R modulates affective behaviors (stress, anxiety, depression), emesis via brainstem nuclei (nucleus tractus solitarius, area postrema), and neuronal development [1] [3] [5].
  • Immune Modulation: SP functions as an immunotransmitter, enhancing cytokine production (e.g., IL-1, IL-6, TNF-α) in monocytes, macrophages, dendritic cells, and lymphocytes [1].

  • Receptor Isoforms and Signaling Plasticity: The TACR1 gene encoding NK1R undergoes alternative splicing, generating two principal isoforms:

  • Full-Length NK1R (NK1R-FL): 407 amino acids, capable of robust G protein coupling and signaling (e.g., calcium flux, NF-κB activation, ERK phosphorylation).
  • Truncated NK1R (NK1R-Tr): Lacks the C-terminal tail due to retention of an intron, resulting in impaired internalization, desensitization, and distinct signaling profiles (e.g., attenuated NF-κB activation, delayed ERK response) [1] [2].

Table 1: Functional Characteristics of NK1 Receptor Isoforms

IsoformAmino AcidsSignaling CapacitySP AffinityKey Functional Roles
Full-Length (FL)407Robust Gαq coupling; Activates NF-κB, ERK, Calcium fluxHigh (Kd ~ nM)Primary mediator of proinflammatory & cellular responses
Truncated (Tr)~311Impaired G protein coupling; Altered ERK kineticsReduced (~10-fold lower)Modulator of signaling duration; Potential dominant-negative role

This isoform diversity contributes to tissue-specific signaling outcomes and represents an intrinsic regulatory mechanism within the SP/NK1R axis [1] [2]. Glycosylation at specific asparagine residues (Asn) in the extracellular N-terminus further modulates ligand affinity and receptor stability [2].

Historical Development of NK1 Receptor Antagonists in Pharmacological Research

The quest for NK1R antagonists spans nearly a century, marked by key milestones bridging peptide pharmacology and modern small-molecule drug discovery:

  • Early Peptide Antagonists (Pre-1990s): Initial efforts focused on modifying the SP peptide structure (e.g., [D-Pro², D-Trp⁷,⁹]-Substance P analogs like Spantide I). These compounds suffered from poor receptor selectivity, metabolic instability, limited blood-brain barrier penetration, and propensity to induce histamine release, restricting their therapeutic utility [3] [8].
  • Non-Peptide Antagonist Breakthrough (1991): High-throughput screening yielded the first potent, non-peptide NK1R antagonist, CP-96,345 (Pfizer), derived from a benzylamino quinuclidine scaffold. While a landmark achievement, it exhibited significant off-target activity at L-type calcium channels, attributed to its strongly basic quinuclidine nitrogen [3] [7] [9].
  • Refinement for Selectivity and CNS Penetration: Structural optimization of CP-96,345 led to CP-99,994 (Pfizer), where a piperidine ring replaced quinuclidine and a benzyl group substituted benzhydryl. This reduced calcium channel binding while maintaining high NK1R affinity and enabling central actions. CP-99,994 became a pivotal pharmacological tool for elucidating NK1R functions in vivo [3] [7].
  • Clinical Translation and PET Validation: The evolution culminated in aprepitant (Merck; MK-869), featuring critical modifications to CP-99,994: a 3,5-bis(trifluoromethyl)benzyl ether and a morpholine core linked via a methyl-triazolone group. These changes enhanced potency, metabolic stability, oral bioavailability, and CNS penetration. Positron Emission Tomography (PET) studies using specific radioligands (e.g., [¹¹C]GR205171) confirmed aprepitant achieved >90% central NK1 receptor occupancy at therapeutic doses, validating its brain penetrance and mechanism for antiemetic effects [3] [7] [9]. FDA approval of aprepitant (2003) for chemotherapy-induced nausea and vomiting (CINV) marked the clinical validation of NK1R antagonism.
  • Diversification of Chemical Scaffolds: Post-aprepitant, structurally distinct antagonists emerged (netupitant, rolapitant), demonstrating that high-affinity NK1R blockade could be achieved without the classic "piperidine-ether" core. Rolapitant, approved in 2015, features an exceptionally long plasma half-life (~180 hours) [3] [4].

Table 2: Key Milestones in Non-Peptidic NK1 Receptor Antagonist Development

Compound (Code/Name)DeveloperYearKey Structural FeaturesSignificance
CP-96,345Pfizer1991Quinuclidine core, Benzhydryl moietyFirst potent non-peptide antagonist; Calcium channel activity
CP-99,994Pfizer~1993Piperidine core, Benzyl groupImproved selectivity; Key tool compound
RP 67580Rhône-Poulenc1992PerhydroisoindoloneSpecies-selective (rodent > human)
L-733,060Merck~19933,5-bis(CF₃)benzyl ether piperidinePrecursor to aprepitant; Improved human potency
Aprepitant (MK-869)Merck1998/2003Morpholine core, 3-oxo-1,2,4-triazol-5-yl moietyFirst FDA-approved NK1R antagonist (2003)
NetupitantHelsinn2014Azabicyclo[3.2.1]octane coreApproved combined with palonosetron (5-HT3 antagonist)
RolapitantTesaro20156-Fluorobenzomorphan coreUltra-long half-life (180 h); Approved 2015

Classification of NK1 Receptor Antagonists: From Peptidomimetics to Non-Peptidic Agents

NK1 receptor antagonists are classified based on their chemical origins and structural properties:

  • Peptide and Peptidomimetic Antagonists:
  • Prototypes: SP analogs like [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P (Spantide I) and GR82334. These typically involve D-amino acid substitutions and C-terminal modifications to reduce susceptibility to peptidases while retaining receptor binding affinity.
  • Mechanism & Limitations: Act as competitive antagonists at the SP binding site. However, they generally suffer from poor metabolic stability, short duration of action, potential agonist/partial agonist effects, and poor CNS penetration. Their utility remains largely confined to research applications [8] [10].

  • First-Generation Non-Peptide Antagonists (Piperidine/Benzyl Ether Scaffold):

  • Core Structure: Characterized by a central basic nitrogen (often in a piperidine ring) connected to two aromatic domains ("arms") via linkers. CP-99,994 exemplifies this class.
  • Binding Mode (Revealed by Crystallography): Crystal structures of NK1R bound to CP-99,994, aprepitant, and netupitant show these ligands occupy a deep, predominantly hydrophobic orthosteric pocket formed by transmembrane helices III, IV, V, VI, and extracellular loop 2 (ECL2). Key interactions include:
  • Arm 1 (e.g., 3,5-bis(trifluoromethyl)phenyl in aprepitant): Engages hydrophobic subpockets near helices V/VI.
  • Arm 2 (e.g., p-fluorophenyl in aprepitant): Interacts with residues near helices III/IV/ECL2.
  • Basic Nitrogen: Often forms a critical salt bridge with Glu193 (helix V) in NK1R [7].
  • Examples: CP-99,994, CP-122721, L-760735.

  • Second-Generation Non-Peptide Antagonists (Diverse Scaffolds):

  • Rationale: Driven by the need for improved pharmacokinetics, reduced drug interactions (CYP3A4), and overcoming species selectivity issues.
  • Netupitant-Type (Azabicyclooctane Core): Features a fused bicyclic amine core instead of piperidine. Netupitant maintains high affinity but exhibits a distinct interaction profile compared to aprepitant, particularly involving ECL2 rearrangement [4] [7].
  • Rolapitant-Type (Benzomorphan Core): Incorporates a rigid 6-fluorobenzomorphan structure lacking the central basic nitrogen common to earlier antagonists. This contributes to its negligible CYP3A4 inhibition and ultra-long half-life [3] [4].
  • Other Investigational Classes: Include compounds based on tryptophan derivatives (e.g., lanepitant/LY303870), N-benzylcarboxyamides (e.g., TAK-637), and steroidal frameworks (early leads like those from Eastman Kodak/Sterling Winthrop, largely abandoned due to toxicity) [3] [8].

Table 3: Structural Classification of Major Non-Peptidic NK1 Receptor Antagonists

Chemical ClassPrototype CompoundsCore Structural MotifKey Binding Interactions
Piperidine-Benzyl EtherCP-99,994, CP-122721, L-760735Basic piperidine N; Ether-linked aromatic "Arm 1"; Directly attached aromatic "Arm 2"Salt bridge (Piperidine N - Glu193); Hydrophobic contacts (Arms 1 & 2 with TM V/VI & TM III/IV/ECL2 pockets)
Morpholine-Triazolone (Aprepitant-like)Aprepitant, FosaprepitantMorpholine; Methyl-triazolone linker; 3,5-bis(CF₃)phenyl ("Arm 1"); p-Fluorophenyl ("Arm 2")Glu193 salt bridge via triazolone carbonyl oxygen mimicry; Extensive hydrophobic contacts; α-Methyl/p-F enhance stability/affinity
Azabicyclooctane (Netupitant-like)NetupitantFused azabicyclo[3.2.1]octane coreHydrophobic contacts dominate; Induces specific ECL2 conformation; Salt bridge likely absent or altered
Benzomorphan (Rolapitant-like)Rolapitant6-Fluorobenzomorphan coreUnique hydrophobic packing; Lacks strong basic center; Minimal CYP3A4 inhibition
Tryptophan-DerivedLanepitant (LY303870)N-Acetylated reduced amide of L-tryptophanDistinct binding mode; Lower molecular weight

The structural evolution of NK1R antagonists, illuminated by high-resolution co-crystal structures [7], demonstrates significant receptor plasticity. Different chemotypes induce distinct conformations in the orthosteric binding pocket, particularly affecting ECL2 and the extracellular ends of helices V and VI, while all stabilizing an inactive receptor state. This diversity provides a rich foundation for developing antagonists tailored for specific indications beyond antiemesis, including inflammatory disorders, pain, pruritus, and oncology [5] [6] [7].

Properties

Product Name

NK1 receptor antagonist 2

IUPAC Name

(2R,4R)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

Molecular Formula

C31H35F7N4O2

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24-,25+,27-/m1/s1

InChI Key

XWNBGDJPEXZSQM-QSEFLHEVSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.